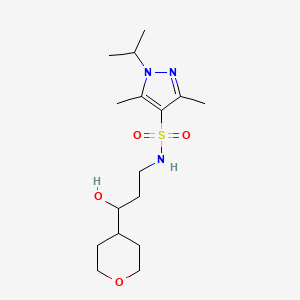
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H29N3O4S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also referred to as compound 2034539-52-9, is a sulfonamide derivative with significant potential in medicinal chemistry. This article reviews its biological activity, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H29N3O4S |
| Molecular Weight | 359.49 g/mol |
| CAS Number | 2034539-52-9 |
| IUPAC Name | N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in various biological pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting disease processes.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activities
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following are notable findings related to the biological activity of this compound:
Anti-inflammatory Activity
Studies have shown that similar pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in this class have been reported to achieve up to 85% inhibition of TNF-α at certain concentrations .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazole derivatives. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example, certain derivatives have shown promising results against Bacillus subtilis and E. coli at concentrations comparable to standard antibiotics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring and sulfonamide group can significantly influence potency and selectivity towards specific targets .
Case Studies
- Anti-inflammatory Effects : A study involving a series of pyrazole derivatives indicated that modifications led to enhanced anti-inflammatory responses in animal models, with one compound demonstrating effects comparable to indomethacin .
- Antimicrobial Efficacy : In another investigation, a synthesized pyrazole derivative was tested against Mycobacterium tuberculosis (MTB), showing significant inhibition at low concentrations .
属性
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-11(2)19-13(4)16(12(3)18-19)24(21,22)17-8-5-15(20)14-6-9-23-10-7-14/h11,14-15,17,20H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUGQJDBCVRCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













